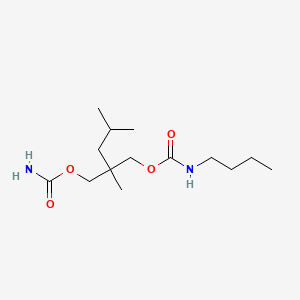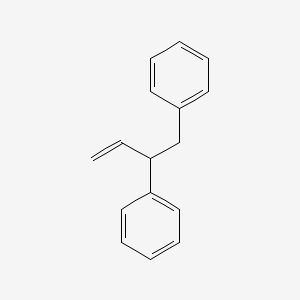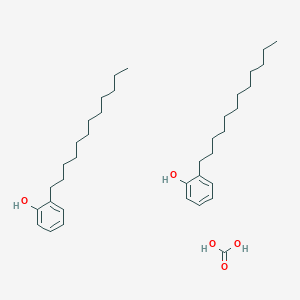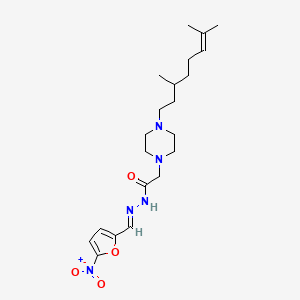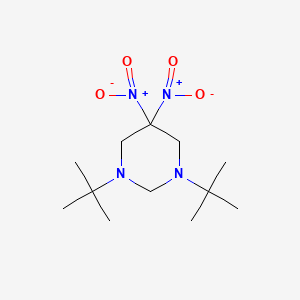
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two nitro groups and bulky tert-butyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
The synthesis of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the tert-butyl groups and nitro groups. Common reagents used in these reactions include tert-butyl chloride, nitric acid, and various catalysts to facilitate the nitration process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The presence of nitro groups makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles replace the nitro groups. Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The tert-butyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets.
Comparación Con Compuestos Similares
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dinitro- can be compared with other similar compounds, such as:
Pyrimidine, 1,3-bis(1,1-dimethylethyl)hexahydro-5,5-dimethyl-: This compound lacks the nitro groups, resulting in different chemical reactivity and applications.
Pyrimidine derivatives with different substituents: Variations in the substituents on the pyrimidine ring can lead to significant differences in chemical behavior and biological activity.
Propiedades
Número CAS |
34924-01-1 |
|---|---|
Fórmula molecular |
C12H24N4O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
1,3-ditert-butyl-5,5-dinitro-1,3-diazinane |
InChI |
InChI=1S/C12H24N4O4/c1-10(2,3)13-7-12(15(17)18,16(19)20)8-14(9-13)11(4,5)6/h7-9H2,1-6H3 |
Clave InChI |
XEKFWXHECAZYTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(CN(C1)C(C)(C)C)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



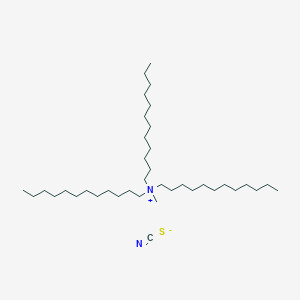
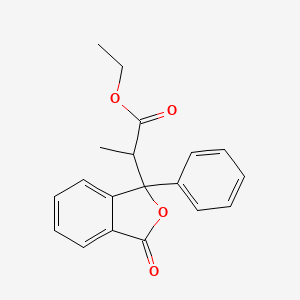
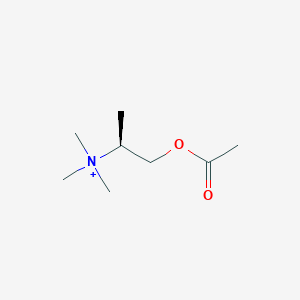
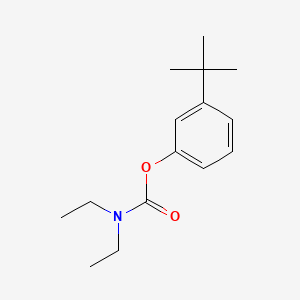
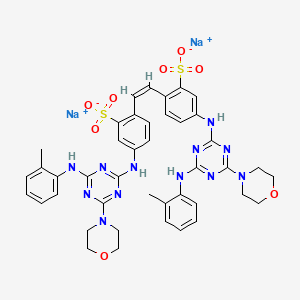
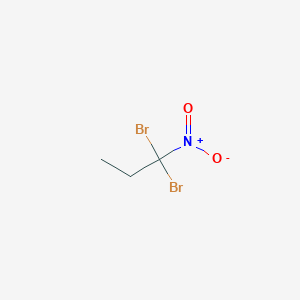

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
